Molecular weight and structure of 4-Formyl-3-(methylsulfonyl)benzonitrile
Molecular weight and structure of 4-Formyl-3-(methylsulfonyl)benzonitrile
As a Senior Application Scientist, I evaluate molecular building blocks not merely by their static properties, but by their dynamic utility in overcoming complex pharmacological barriers. 4-Formyl-3-(methylsulfonyl)benzonitrile is a masterclass in rational drug design. Far from being a simple substituted benzene, this molecule is the critical architectural cornerstone for synthesizing dihydropyrimidinone-based human neutrophil elastase (HNE) inhibitors, most notably the clinical candidate BAY 85-8501 [1].
This whitepaper deconstructs the physicochemical properties, structural causality, and synthetic workflows associated with 4-Formyl-3-(methylsulfonyl)benzonitrile, providing a self-validating guide for researchers in drug development.
Physicochemical Profiling & Structural Dynamics
To predict how a molecule will behave in a synthetic pathway, we must first quantify its physical and electronic parameters. The table below summarizes the core data for 4-Formyl-3-(methylsulfonyl)benzonitrile[2].
| Property | Value | Causality & Synthetic Implication |
| CAS Number | 1161921-93-2 | Standard identifier for procurement and safety tracking. |
| Molecular Formula | C₉H₇NO₃S | Indicates a highly functionalized, heteroatom-rich core. |
| Molecular Weight | 209.22 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| LogP | 0.77 | Moderate lipophilicity ensures solubility in a wide range of organic solvents (e.g., THF, DMF) during synthesis. |
| Topological Polar Surface Area | 75 Ų | High polarity driven by the sulfonyl and nitrile groups, necessitating careful selection of chromatographic mobile phases. |
| H-Bond Acceptors / Donors | 4 / 0 | The lack of H-bond donors prevents unwanted self-condensation, while the 4 acceptors heavily influence target binding. |
Structural Causality: The Synergy of Electron-Withdrawing Groups
The reactivity of this intermediate is dictated by the extreme electron deficiency of its benzene ring. The synergistic pull of the nitrile (-CN), formyl (-CHO), and methylsulfonyl (-SO₂CH₃) groups makes the formyl carbon highly electrophilic. This is a deliberate design choice: it accelerates the initial nucleophilic attack required in multicomponent cyclization reactions, driving the equilibrium toward product formation with high thermodynamic efficiency.
Mechanistic Utility: Freezing the Bioactive Conformation
In drug discovery, entropy is the enemy of binding affinity. When a flexible drug binds to a target, it loses rotational freedom, incurring an entropic penalty that reduces overall potency.
The methylsulfonyl group in 4-Formyl-3-(methylsulfonyl)benzonitrile was strategically engineered to solve this exact problem. When this intermediate is converted into the dihydropyrimidinone core of BAY 85-8501 (CID 66601502)[3], the bulky ortho-methylsulfonyl substituent sterically clashes with the adjacent pyrimidinone ring. This restricts bond rotation, effectively "freezing" the molecule into its bioactive conformation [1].
Because the molecule is pre-organized to fit perfectly into the S1 and S2 pockets of the Human Neutrophil Elastase (HNE) enzyme, the entropic penalty upon binding is virtually eliminated. This structural trick is the direct cause of BAY 85-8501's staggering picomolar potency (IC₅₀ = 0.065 nM)[4], making it highly effective for treating chronic lung diseases like alpha-1 antitrypsin deficiency and bronchiectasis[5].
Fig 1: Mechanism of Action for BAY 85-8501 inhibiting Human Neutrophil Elastase (HNE).
Synthetic Workflow: Dihydropyrimidinone Assembly
To harness 4-Formyl-3-(methylsulfonyl)benzonitrile, researchers typically employ a Lewis acid-catalyzed Biginelli-type multicomponent reaction. The following protocol is designed as a self-validating system to ensure maximum yield and stereochemical integrity.
Fig 2: Synthetic workflow for dihydropyrimidinone assembly using the target intermediate.
Step-by-Step Methodology
Objective: Construct the dihydropyrimidinone core via a one-pot multicomponent reaction.
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Step 1: Reagent Preparation & Activation
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Dissolve 1.0 equivalent of 4-Formyl-3-(methylsulfonyl)benzonitrile[2] and 1.1 equivalents of the target β-ketoester in anhydrous tetrahydrofuran (THF).
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Self-Validation Check: Ensure the THF is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O). The presence of water will prematurely hydrolyze the highly sensitive acyliminium intermediate, crashing your yield.
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Step 2: Catalytic Condensation
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Add 0.1 equivalents of a Lewis acid catalyst (e.g., Ytterbium(III) triflate) and 1.2 equivalents of the required urea derivative.
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Heat the mixture to reflux (~65°C) under a nitrogen atmosphere for 12-16 hours.
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Causality: The Lewis acid coordinates directly with the formyl oxygen of our intermediate. This drastically increases the electrophilicity of the carbon center, allowing the weakly nucleophilic urea to attack and form the cyclic scaffold.
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Step 3: Reaction Monitoring (In-Process QC)
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Monitor the reaction via HPLC-MS.
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Self-Validation Check: The successful consumption of the starting material is indicated by the disappearance of the 209 m/z peak and the emergence of a red-shifted UV absorption peak, confirming the extended conjugation of the newly formed dihydropyrimidinone ring.
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Step 4: Isolation and Chiral Resolution
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Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
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Critical Step: The biological target (HNE) is highly stereospecific. The raw product is a racemate. You must isolate the active (4S)-enantiomer using preparative chiral HPLC to yield the final, pharmacologically active BAY 85-8501[3].
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References
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Title : Bay-85-8501 | C22H17F3N4O3S | CID 66601502 - PubChem Source : nih.gov URL :[Link]
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Title : 5A0B: Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor - RCSB PDB Source : rcsb.org URL :[Link]
- Source: google.
